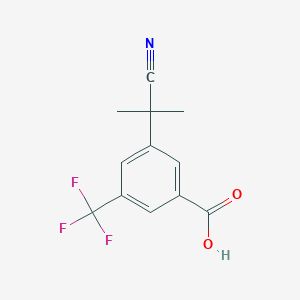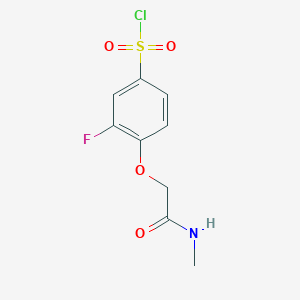
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H9F3N2O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid involves a benzoic acid group, a cyanopropan-2-yl group, and a trifluoromethyl group . For a detailed molecular structure, it would be best to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid has physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight . For detailed physical and chemical properties, it would be best to refer to a reliable chemical database or resource .Wissenschaftliche Forschungsanwendungen
Inhibition of Carboxypeptidase A
Compounds related to 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid, such as DL-2-Benzyl-3-formylpropanoic acid, have been studied for their ability to inhibit carboxypeptidase A, suggesting potential applications in modifying enzyme activity for research or therapeutic purposes (Galardy & Kortylewicz, 1984).
Fixation of Multilayered Structures
Polymers derived from benzoic acid derivatives exhibit unique liquid crystalline properties, which can be exploited in materials science for creating advanced materials with specific optical and mechanical properties (Kishikawa, Hirai, & Kohmoto, 2008).
Cyclopolymerization for Advanced Polymers
The structural motif present in compounds like 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid can be utilized in the cyclopolymerization process to create novel polymers with potential applications in various industries, including the development of new materials (Mayershofer, Nuyken, & Buchmeiser, 2006).
Development of Fluorescence Probes
Compounds with benzoic acid derivatives are instrumental in the development of fluorescence probes for detecting reactive oxygen species, highlighting their significant role in biological and chemical applications (Setsukinai et al., 2003).
Antibacterial Activity
The trifluoromethyl group, akin to that in 3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid, has been explored for its contribution to the antibacterial activity of pyrazole derivatives, underscoring the importance of this functionality in medicinal chemistry (Kumar et al., 2005).
Eigenschaften
IUPAC Name |
3-(2-cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-11(2,6-16)8-3-7(10(17)18)4-9(5-8)12(13,14)15/h3-5H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBGXOOKUFWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-5-(trifluoromethyl)benzoic acid | |
CAS RN |
1314756-15-4 |
Source


|
| Record name | 3-(1-cyano-1-methylethyl)-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2839121.png)
![3-chloro-2-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzenesulfonamide](/img/structure/B2839122.png)
![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2839124.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2839126.png)
![(4-Chlorophenyl)[3-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2839127.png)

![Ethyl 2-[6-acetamido-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2839129.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2839132.png)
![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2839134.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-phenyl-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2839139.png)
![3-Phenyl-2-azaspiro[3.6]decan-1-one](/img/structure/B2839140.png)